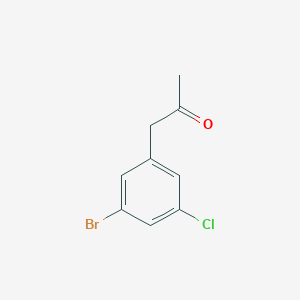

1-(3-Bromo-5-chlorophenyl)propan-2-one

Description

1-(3-Bromo-5-chlorophenyl)propan-2-one is an aromatic ketone with a phenyl ring substituted at the 3- and 5-positions with bromine and chlorine atoms, respectively (Figure 1). The compound’s molecular formula is C₉H₈BrClO, with a molar mass of 247.52 g/mol. Its structure combines electron-withdrawing halogen substituents with a propan-2-one backbone, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals or agrochemicals .

Synthesis: The compound can be synthesized via palladium-catalyzed domino α-arylation/intramolecular O-arylation reactions, yielding ~72% under optimized conditions . Alternative routes may involve Friedel-Crafts acylation or Wittig reactions using 1-(triphenylphosphoranylidene)propan-2-one as a precursor .

Properties

Molecular Formula |

C9H8BrClO |

|---|---|

Molecular Weight |

247.51 g/mol |

IUPAC Name |

1-(3-bromo-5-chlorophenyl)propan-2-one |

InChI |

InChI=1S/C9H8BrClO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3 |

InChI Key |

PRKBFADGAHKVQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-(3-Bromo-5-chlorophenyl)propan-2-one with three analogs differing in substituents, aromatic rings, or functional groups:

*Inferred from analogous ketones in .

Key Observations:

Substituent Effects :

- Halogen substituents (Br, Cl) increase molecular polarity and electron-withdrawing effects, enhancing ketone reactivity in nucleophilic additions. The symmetrical 3,5-dihalogenation in the target compound may simplify its NMR spectra compared to asymmetrical analogs (e.g., 5-Cl, 2,3-diiodo derivative) .

- Replacement of phenyl with thiophene (as in ) introduces sulfur, altering electronic properties and solubility.

Spectral Data: The C=O stretching frequency in the target compound (~1645 cm⁻¹) aligns with other aryl ketones . Asymmetrical substitution in 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one may split or shift this peak due to steric and electronic effects. In 3-(3-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one, the conjugated enone system (C=O and C=C) results in distinct NMR signals: δ 7.26 (d, J = 16 Hz, CO–CH=) and δ 7.75 (d, J = 16 Hz, Ar–CH=) .

Synthetic Accessibility :

- Palladium-catalyzed methods (e.g., ) offer high regioselectivity for halogenated aryl ketones, whereas thiophene-containing analogs require tailored conditions (e.g., aldol condensation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.